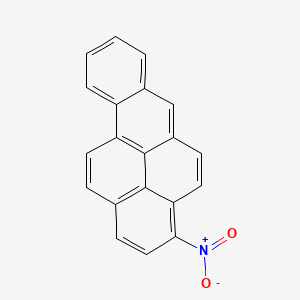

3-Nitrobenzo(a)pyrene

描述

Structure

3D Structure

属性

IUPAC Name |

3-nitrobenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-21(23)18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIJHYPCKYZMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220310 | |

| Record name | 3-Nitrobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Orange crystals | |

CAS No. |

70021-98-6 | |

| Record name | 3-Nitrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70021-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4GCL2XE8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

211-212 °C | |

| Record name | 3-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Combined Nitroreduction and Ring Oxidation:it is Also Possible for Both Pathways to Occur, Leading to Metabolites That Are Both Ring Oxidized and Nitro Reduced. for Instance, the 3 Nitrobenzo a Pyrene 7,8 Dihydrodiol Formed Via Ring Oxidation Can Subsequently Undergo Nitroreduction.oup.comthe Resulting Amino Dihydrodiol Can then Be Epoxidized to Form an Amino Diol Epoxide, Another Potent Mutagenic Species.

Research has shown that the primary metabolites from both aerobic (ring-oxidized) and anaerobic (nitro-reduced) microsomal metabolism of 3-NBaP are all highly mutagenic in the Salmonella typhimurium reversion assay, both with and without an external metabolic activation system (S9). oup.com

| Pathway | Key Enzymes Involved | Key Metabolites | Ultimate Mutagenic Species |

|---|---|---|---|

| Nitroreduction | Xanthine (B1682287) Oxidase, NADPH:P450 Oxidoreductase (POR), Aldo-Keto Reductases (AKRs) | N-hydroxy-3-aminobenzo(a)pyrene, 3-aminobenzo(a)pyrene | Nitrenium Ion |

| Ring Oxidation | Cytochrome P450 (CYP1A1, CYP1B1) | This compound-7,8-dihydrodiol, this compound-9,10-dihydrodiol | Nitrobenzo(a)pyrene Diol Epoxide |

| Combined Pathways | Cytochrome P450s, Nitroreductases | Amino-dihydrodiols | Amino-diol Epoxide |

Metabolic Activation and Biotransformation of 3 Nitrobenzo a Pyrene

Aerobic Metabolic Pathways of 3-Nitrobenzo(a)pyrene

Under aerobic conditions, the metabolic activation of 3-nitro-BaP primarily proceeds through oxidative pathways targeting the aromatic ring system. This process is predominantly carried out by microsomal enzymes.

The initial steps in the aerobic metabolism of 3-nitro-BaP involve the enzymatic oxidation of the benzo-ring. This is a critical activation step, as it introduces functional groups that can be further metabolized into highly reactive species. This ring oxidation is primarily mediated by the cytochrome P450 monooxygenase system located in the endoplasmic reticulum of cells, particularly in the liver. researchgate.net

A key pathway in the aerobic metabolism of 3-nitro-BaP is the formation of dihydrodiol derivatives. oup.com Research utilizing rat liver microsomes has demonstrated that under aerobic conditions, 3-nitro-BaP is metabolized to form both 3-nitro-BaP trans-7,8-dihydrodiol and 3-nitro-BaP trans-9,10-dihydrodiol. oup.com

The formation of these dihydrodiols proceeds via an initial epoxidation of the benzo-ring, followed by enzymatic hydrolysis catalyzed by epoxide hydrolase. researchgate.netresearchgate.net The formation of the trans-7,8-dihydrodiol is of particular toxicological significance, as it is a proximate carcinogen that can be further oxidized to form a highly reactive bay-region diol epoxide. nih.gov The successful chemical synthesis of 3-nitro-BaP-trans-7,8-dihydrodiol has confirmed the structure of this metabolite and enabled further investigation into its biological activities. nih.gov

The ring oxidation of 3-nitro-BaP is catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov While the specific CYP isoforms responsible for the metabolism of 3-nitro-BaP are not fully elucidated, studies on the parent compound, benzo(a)pyrene (BaP), provide significant insights. The metabolism of BaP to its 7,8-dihydrodiol is mainly carried out by CYP1A1 and CYP1B1, with minor contributions from CYP2C19 and CYP3A4. nih.govnih.gov It is highly probable that these same enzymes are involved in the oxidation of 3-nitro-BaP.

The term regioselectivity refers to the preference of an enzyme to catalyze a reaction at a specific position on a substrate molecule. optibrium.com In the case of BaP and its derivatives, CYP enzymes exhibit distinct regioselectivity, preferentially oxidizing the 7,8- and 9,10-positions of the benzo-ring. researchgate.net This selective oxidation is a crucial determinant of the compound's carcinogenic potential, as it directs the metabolism towards the formation of the bay-region diol epoxide. The presence of the nitro group at the 3-position can influence the electronic properties of the aromatic system, potentially altering the regioselectivity of the CYP enzymes, but the formation of the 7,8- and 9,10-dihydrodiols indicates that these positions remain primary sites of attack. oup.com

Microsomal Metabolism and Ring Oxidation

Anaerobic Metabolic Pathways of this compound

In oxygen-deficient environments, such as within the lower gastrointestinal tract, the metabolism of 3-nitro-BaP shifts from ring oxidation to the reduction of the nitro group. This process, known as nitroreduction, is a critical activation pathway for many nitroaromatic compounds.

Anaerobic metabolism of 3-nitro-BaP primarily involves the reduction of the nitro group to an amino group, yielding 3-aminobenzo(a)pyrene (3-amino-BaP). oup.com This conversion is not a single-step process but proceeds through intermediate species, including a nitroso derivative and a reactive N-hydroxyamino derivative (N-hydroxy-3-aminobenzo(a)pyrene). nih.gov The formation of N-hydroxy-3-aminobenzo(a)pyrene is particularly significant, as this intermediate can be further activated to a highly reactive nitrenium ion that can covalently bind to cellular macromolecules like DNA. nih.gov Studies have confirmed the reaction of N-hydroxy-3-aminobenzo(a)pyrene with DNA, highlighting its role as a key genotoxic metabolite. nih.gov

A major site for the anaerobic nitroreduction of 3-nitro-BaP is the gut, where a dense and diverse population of microorganisms resides. mdpi.com The intestinal microflora possesses a variety of nitroreductase enzymes that can efficiently catalyze the reduction of nitroaromatic compounds. tandfonline.comnih.gov

Studies investigating the metabolism of nitro-BaP isomers by rat intestinal microflora have shown that these bacteria exhibit a high degree of substrate specificity. tandfonline.com In these studies, 3-nitro-BaP was found to be the most readily reduced isomer compared to 1-nitro-BaP and 6-nitro-BaP. tandfonline.com This efficient conversion by gut bacteria suggests that the intestinal microflora plays a crucial role in the metabolic activation of ingested 3-nitro-BaP. tandfonline.com

| Compound | Metabolite(s) | % of Parent Compound Metabolized |

|---|---|---|

| This compound | 3-Aminobenzo(a)pyrene | 84% |

| 6-Nitrobenzo(a)pyrene | 6-Aminobenzo(a)pyrene | 51% |

| 1-Nitrobenzo(a)pyrene (B1208603) | 1-Aminobenzo(a)pyrene, 1-Nitrosobenzo(a)pyrene | 17% (13% as Amino, 4% as Nitroso) |

Data sourced from studies on the anaerobic metabolism of nitro-BaP isomers by rat intestinal microflora. tandfonline.com

Role of Mammalian Nitroreductases (e.g., Xanthine (B1682287) Oxidase)

The metabolic activation of this compound (3-NBaP) is significantly influenced by the action of various mammalian nitroreductases. These enzymes catalyze the reduction of the nitro group, a critical step in converting 3-NBaP into reactive intermediates capable of binding to cellular macromolecules like DNA.

Several reductive enzymes found in mammalian cells are capable of nitroreduction. One of the key enzymes in this process is the cytosolic molybdoflavoprotein, xanthine oxidase . nih.gov Xanthine oxidase has been demonstrated to catalyze the reduction of nitro groups in a variety of xenobiotics, including nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). nih.gov This enzyme, which plays a role in purine catabolism, can reduce the nitro group of compounds like 1-nitropyrene to corresponding nitroso, hydroxylamino, and amino derivatives. nih.govwikipedia.org This process is dependent on the presence of hypoxanthine or xanthine and occurs under anaerobic conditions. nih.gov While direct kinetic data for 3-NBaP with xanthine oxidase is not as extensively documented as for other nitro-PAHs, its role is inferred from its known activity on structurally similar compounds. nih.govnih.gov

Other significant mammalian nitroreductases involved in the metabolism of nitroarenes include NADPH:cytochrome P450 oxidoreductase (POR) and various cytosolic aldo-keto reductases (AKRs). nih.gov The metabolic activation of 3-nitrobenzanthrone (3-NBA), a related nitro-PAH, has been attributed to the nitroreductase activity of POR, both alone and in conjunction with cytochrome P450 enzymes (P4501A1 and P4501A2), as well as NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov Studies comparing the catalytic efficiencies of AKR isoforms (AKR1C1, AKR1C2, AKR1C3) and NQO1 for 3-NBA reduction found that AKRs had comparable efficiency but lower Km values, suggesting they may be particularly relevant for the low concentrations of nitroarenes typically found in the environment. nih.gov

These enzymes, through a series of reduction steps, convert the nitro group of 3-NBaP into a nitroso derivative, then a highly reactive N-hydroxylamino intermediate, which can be further protonated or esterified to form an even more reactive nitrenium ion.

Pathways Leading to Mutagenic Activation of this compound

The mutagenicity of this compound is a consequence of its metabolic conversion into highly reactive electrophiles that can form covalent adducts with DNA. nih.gov There are multiple pathways through which this activation can occur, primarily involving either nitroreduction of the nitro group or oxidation of the aromatic ring system, or a combination of both. nih.govoup.com

Molecular Mechanisms of Genotoxicity and Mutagenicity Induced by 3 Nitrobenzo a Pyrene

DNA Adduct Formation by 3-Nitrobenzo(a)pyrene Metabolites

Metabolic activation of 3-NBaP can proceed through two primary pathways: nitroreduction and ring oxidation. Both pathways generate reactive metabolites capable of covalently binding to DNA, forming adducts that disrupt the normal structure and function of the genetic material nih.govnih.gov.

The covalent binding of 3-NBaP metabolites to DNA is a crucial step in its mechanism of genotoxicity. The nitroreduction pathway, facilitated by enzymes such as xanthine (B1682287) oxidase, leads to the formation of N-hydroxy-3-amino-benzo[a]pyrene. This intermediate can then be further activated to a nitrenium ion, which is a highly reactive electrophile that readily attacks nucleophilic sites on DNA bases nih.govnih.gov. Similarly, the ring oxidation pathway results in the formation of diol epoxides, which are also potent electrophiles that can form covalent bonds with DNA nih.gov.

A significant adduct formed from the nitroreduction pathway of 3-NBaP has been identified as 6-(deoxyguanosin-N2-yl)-3-amino-benzo[a]pyrene. This adduct is formed when the activated metabolite of 3-NBaP reacts with the exocyclic amino group of deoxyguanosine in DNA nih.govnih.gov. The formation of this specific adduct has been confirmed in vitro by reacting N-hydroxy-3-amino-B[a]P with calf thymus DNA and analyzing the resulting modified nucleosides using techniques such as thermospray HPLC-MS and high-resolution proton NMR spectroscopy nih.gov. The same adduct was also identified when 3-NBaP was incubated with DNA in the presence of the mammalian nitroreductase, xanthine oxidase nih.govnih.gov.

| Metabolic Pathway | Activated Metabolite | Specific DNA Adduct | Site of DNA Binding |

|---|---|---|---|

| Nitroreduction | N-hydroxy-3-amino-benzo[a]pyrene | 6-(deoxyguanosin-N2-yl)-3-amino-benzo[a]pyrene | N2 of deoxyguanosine |

In addition to nitroreduction, 3-NBaP can undergo ring oxidation to form bay-region diol epoxides, which are also highly mutagenic and carcinogenic. The formation of trans-7,8-dihydrodiols and 7,8,9,10-tetrahydrotetrols from the in vitro metabolism of 3-NBaP suggests that 3-NBaP trans-7,8-diol-9,10-epoxides are ultimate metabolites nih.gov. An adduct identified from the reaction of 3-NBaP trans-7,8-diol-anti-9,10-epoxide with calf thymus DNA is 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P. This same adduct was also found when [3H]3-nitro-B[a]P was metabolized by rat liver microsomes in the presence of calf thymus DNA nih.gov.

A noteworthy aspect of DNA adduct formation by 3-NBaP is the phenomenon of long-range migration. In the case of the 6-(deoxyguanosin-N2-yl)-3-amino-benzo[a]pyrene adduct, the deoxyguanosinyl group is found at the C6 position of the benzo[a]pyrene (B130552) ring system. This is significant because the initial metabolic activation and formation of the reactive nitrenium ion occurs at the nitro group on the C3 position. This indicates that a migration or rearrangement occurs, leading to the formation of a novel adduct at a site distant from the initial point of N-hydroxylation nih.gov. This suggests a complex mechanism of interaction between the activated metabolite and the DNA molecule.

Induction of DNA Damage by this compound

Beyond the formation of covalent adducts, the metabolism of 3-NBaP can also induce DNA damage through indirect mechanisms, primarily through the generation of reactive oxygen species (ROS) and the subsequent oxidative stress.

Formation of Bulky DNA Adducts

The genotoxicity of this compound (3-NBaP) is intrinsically linked to its metabolic activation into reactive intermediates that covalently bind to DNA, forming bulky adducts. Research indicates that 3-NBaP can be metabolically activated through multiple pathways, including nitroreduction and ring-oxidation, or a combination of both. nih.gov These activation processes generate electrophilic derivatives capable of reacting with nucleophilic sites on DNA bases, primarily guanine (B1146940).

Two major DNA adducts of 3-NBaP have been identified through in vitro studies.

Ring-Oxidation-Derived Adduct: Metabolism of 3-NBaP by rat liver microsomes can form a bay-region diol epoxide, specifically the 3-nitro-B[a]P trans-7,8-diol-anti-9,10-epoxide. tandfonline.comnih.govnih.gov This reactive intermediate binds to calf thymus DNA to form 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P . The same adduct was identified when 3-NBaP itself was incubated with rat liver microsomes and DNA. nih.govosti.gov

Nitroreduction-Derived Adduct: The nitroreduction pathway involves the conversion of the nitro group to a reactive N-hydroxy arylamine intermediate. The in situ generation of N-hydroxy-3-amino-B[a]P in the presence of calf thymus DNA results in the formation of 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P . nih.govnih.gov This adduct was also produced when 3-NBaP was incubated with DNA in the presence of the mammalian nitroreductase enzyme, xanthine oxidase. nih.govosti.gov

These findings demonstrate that both ring-oxidation and nitroreduction pathways are critical in converting 3-NBaP into ultimate carcinogens that form distinct, bulky DNA adducts, initiating the process of mutagenesis. tandfonline.com

Mutagenic Potential and Spectra in Experimental Systems

Salmonella typhimurium Reversion Assay

This compound is a potent mutagen in the Salmonella typhimurium reversion assay (Ames test). nih.gov Its mutagenic activity is observed both with and without an external metabolic activation system (S9 mix), indicating it can act as both a direct and an indirect mutagen. nih.gov The metabolic activation within the bacterial system is crucial for its mutagenic effect. Studies using various tester strains have elucidated the metabolic pathways contributing to its mutagenicity.

The primary mechanism for its direct-acting mutagenicity involves nitroreduction. nih.gov This is demonstrated by comparing its activity in the standard TA98 strain with its activity in the nitroreductase-deficient strain, TA98NR. nih.govnih.gov The reduced mutagenicity in TA98NR indicates a significant dependence on bacterial nitroreductase enzymes to convert 3-NBaP into a mutagenic form. nih.gov

Furthermore, the involvement of O-esterification in the metabolic activation pathway is shown by using the transesterificase-deficient strain TA98/1,8-DNP6. nih.gov The mutagenicity of 3-NBaP is dependent on this enzyme, particularly for the formation of highly reactive intermediates. nih.gov When activated by an external system, such as rat liver S9 or intact hepatocytes, the mutagenic response is also dependent on transesterification. nih.gov Interestingly, when binary mixtures of 1-NBaP and 3-NBaP were tested, they produced a synergistic mutational response in strain TA98, a phenomenon that was significantly diminished in the nitroreductase-deficient strain, further supporting the central role of nitroreduction. nih.gov

| Strain | Key Enzyme Status | Response to 3-NBaP | Inferred Metabolic Pathway |

|---|---|---|---|

| TA98 | Nitroreductase Proficient, O-esterificase Proficient | High mutagenic activity | Nitroreduction and O-esterification |

| TA98NR | Nitroreductase Deficient | Reduced mutagenic activity compared to TA98 | Demonstrates dependence on "classical" nitroreductase |

| TA98/1,8-DNP6 | O-esterificase Deficient | Reduced mutagenic activity | Demonstrates dependence on O-esterification |

Mammalian Cell Mutagenicity Assays (e.g., Chinese Hamster Ovary Cell/Hypoxanthine-Guanine Phosphoribosyl Transferase Assay)

In mammalian cell systems, this compound is a moderate mutagen. nih.gov The mutagenic potential and the types of mutations it induces have been characterized using the Chinese Hamster Ovary (CHO) cell/Hypoxanthine-Guanine Phosphoribosyl Transferase (HPRT) gene locus assay. This assay detects forward mutations at the hprt locus, and analysis of the resulting mutations provides a mutational spectrum.

Studies have focused on the genotoxicity of metabolites of 3-NBaP, such as 3-nitroso-BaP (a primary nitroreduced metabolite) and the ring-oxidized metabolite trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene (3-nitro-BaP-DE). nih.govnih.gov

When CHO cells were treated with 3-nitroso-BaP, a variety of mutations were observed in the hprt gene. nih.gov The mutational spectrum was characterized by a high proportion of base pair substitutions, with G:C base pairs being the primary target.

Key features of the mutational spectrum induced by 3-nitroso-BaP in CHO cells include: nih.gov

Base Pair Substitutions: Accounted for 51% (26 out of 51) of the mutations.

Predominant Substitutions: The most frequent mutations were G:C→T:A and G:C→C:G transversions.

Other Mutations: Exon deletions (36%) and frameshifts (14%) were also observed.

Strand Bias: A significant majority (98%) of the simple base pair substitutions at G:C sites occurred when the deoxyguanosine (dG) was on the non-transcribed strand.

A significant difference was found between the mutation pattern produced by the nitroreduced metabolite (3-nitroso-BaP) and the ring-oxidized metabolite (3-nitro-BaP-DE), indicating that the specific structure of the DNA adduct influences the resulting mutational profile. nih.gov

| Mutation Type | Percentage of Total Mutations | Specific Details |

|---|---|---|

| Base Pair Substitutions | 51% | Mostly G:C→T:A and G:C→C:G transversions |

| Exon Deletions | 36% | - |

| Frameshifts | 14% | - |

Contribution of Reactive Intermediates to Mutation Induction (e.g., reactive nitroarene oxides)

The mutagenicity of this compound is not caused by the parent compound itself but by the highly reactive intermediates generated during its metabolism. These electrophilic metabolites readily attack DNA, forming the bulky adducts that lead to mutations. The two principal metabolic pathways, ring-oxidation and nitroreduction, each produce distinct reactive intermediates.

The ring-oxidation pathway mirrors the activation of the parent compound, benzo(a)pyrene. researchgate.net This process involves cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of a bay-region diol epoxide, trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene (a reactive nitroarene oxide). tandfonline.comnih.govnih.gov This diol epoxide is a potent electrophile that is considered an ultimate mutagenic metabolite of 3-NBaP. tandfonline.comnih.gov

The nitroreduction pathway generates different reactive species. This process involves the enzymatic reduction of the nitro group to a nitroso derivative, and then further to a N-hydroxy arylamine (N-hydroxy-3-amino-BaP). nih.govnih.gov This N-hydroxy arylamine can be further activated, for instance through O-esterification, to form a highly reactive nitrenium ion that avidly binds to DNA. nih.gov

The distinct mutational spectra produced by the diol epoxide metabolite versus the nitroso metabolite in mammalian cells highlight that the structure of the reactive intermediate and the resulting DNA adduct is a critical determinant of the type of genetic mutation that is ultimately fixed. nih.gov

Cellular Responses to this compound Exposure

Induction of Drug-Metabolizing Enzymes (e.g., Aryl Hydrocarbon Receptor, CYP1A1, CYP1B1, NQO1, POR, AKR1C2)

Exposure of cells to polycyclic aromatic hydrocarbons (PAHs) like this compound can induce a complex cellular response, including the upregulation of genes encoding for drug-metabolizing enzymes. This response is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor. nih.govnih.govnih.gov While much of the detailed research on this pathway has been conducted with the parent compound, benzo(a)pyrene (B[a]P), the structural similarity and shared metabolic pathways allow for strong inferences regarding 3-NBaP.

Upon entering the cell, compounds like B[a]P bind to and activate the AhR. nih.govnih.gov The activated AhR complex translocates to the nucleus, where it drives the expression of a battery of genes, including Phase I and Phase II metabolizing enzymes.

CYP1A1 and CYP1B1: These cytochrome P450 enzymes are hallmark targets of AhR activation. nih.govplos.orgnih.gov B[a]P exposure markedly increases the mRNA and protein levels of both CYP1A1 and CYP1B1 in various human cell lines. plos.orgnih.gov These enzymes are directly involved in the oxidative metabolism of PAHs, including the initial epoxidation step that can lead to the formation of mutagenic diol epoxides. researchgate.netnih.gov

NQO1 (NAD(P)H:quinone oxidoreductase 1): NQO1 is a Phase II enzyme that is also known to be regulated by the AhR pathway and plays a role in the detoxification of quinones, which can be metabolites of PAHs.

POR (Cytochrome P450 oxidoreductase): As the primary electron donor for all microsomal P450 enzymes, POR is essential for the function of CYP1A1 and CYP1B1 in metabolizing 3-NBaP.

AKR1C2 (Aldo-keto reductase family 1 member C2): Aldo-keto reductases are involved in the metabolic activation of PAHs. For instance, AKR1C2 is involved in the metabolism of the nitro-PAH 1-nitropyrene. nih.gov While direct evidence for 3-NBaP inducing AKR1C2 is limited, these enzymes represent a relevant pathway for the reductive metabolism of nitroarenes. nih.gov

This induction of metabolizing enzymes is a double-edged sword. While it is a detoxification response aimed at eliminating the foreign compound, the process can also enhance the production of the very reactive intermediates that cause DNA damage and mutation, a phenomenon known as metabolic activation. nih.gov

DNA Repair Mechanisms in Response to this compound-Induced Damage

The genotoxicity of this compound (3-NBaP) is intrinsically linked to its ability to form bulky DNA adducts and induce oxidative stress, thereby triggering cellular DNA repair mechanisms. The cellular response to DNA damage induced by 3-NBaP involves a complex network of repair pathways designed to maintain genomic integrity. The primary mechanisms involved in repairing the types of damage caused by 3-NBaP and its metabolites are Nucleotide Excision Repair (NER) and Base Excision Repair (BER).

Metabolic activation of 3-NBaP, through pathways such as nitroreduction and ring-oxidation, results in the formation of reactive intermediates that covalently bind to DNA, forming bulky adducts nih.govnih.gov. These adducts distort the DNA helix, interfering with essential cellular processes like transcription and replication wikipedia.org. The principal pathway for removing such bulky, helix-distorting lesions is Nucleotide Excision Repair (NER) wikipedia.orgnih.govmdpi.com. The NER pathway is a versatile system capable of recognizing a wide array of structurally unrelated DNA lesions mdpi.com.

The NER process can be broadly divided into two sub-pathways: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER) wikipedia.orgnih.gov. GG-NER surveys the entire genome for damage, while TC-NER specifically removes lesions from the transcribed strand of active genes, ensuring the rapid resumption of transcription nih.gov. Both pathways converge on a common set of steps: damage recognition, dual incision of the damaged strand on either side of the lesion, excision of the oligonucleotide fragment containing the damage, and synthesis of a new DNA strand using the undamaged strand as a template, followed by ligation wikipedia.orgmdpi.com. For bulky adducts formed by nitro-PAHs, the NER pathway is the critical defense mechanism nih.govaacrjournals.org. However, research on other nitro-PAHs, such as 6-nitrochrysene, suggests that the efficiency of NER can be significantly lower for certain nitro-PAH-derived adducts compared to other types of bulky lesions, potentially leading to a higher probability of mutation aacrjournals.org.

In addition to forming bulky adducts, the metabolism of nitro-PAHs like 3-NBaP can also generate reactive oxygen species (ROS), leading to oxidative DNA damage nih.govresearchgate.net. Oxidative stress can result in a variety of DNA lesions, including oxidized bases such as 8-oxoguanine (8-oxoG) researchgate.netplos.org. These smaller, non-helix-distorting lesions are primarily repaired by the Base Excision Repair (BER) pathway nih.govresearchgate.netnih.gov. The BER pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the correct DNA sequence nih.gov.

The coordinated action of NER and BER is therefore crucial in mitigating the genotoxic effects of 3-NBaP. While NER addresses the bulky adducts that directly result from the covalent binding of 3-NBaP metabolites to DNA, BER is responsible for repairing the oxidative damage that arises as a secondary consequence of its metabolism. The efficiency and fidelity of these repair pathways are critical determinants of an individual's susceptibility to the carcinogenic effects of 3-NBaP and other nitro-PAHs.

| DNA Repair Pathway | Type of 3-NBaP-Induced Damage Repaired | Key Proteins/Steps Involved (General Mechanism) |

| Nucleotide Excision Repair (NER) | Bulky DNA adducts resulting from the covalent binding of 3-NBaP metabolites to DNA bases, which cause significant distortion of the DNA helix. | Damage Recognition: XPC-RAD23B complex (in GG-NER) or stalled RNA polymerase II (in TC-NER). DNA Unwinding: TFIIH complex (containing XPB and XPD helicases). Dual Incision: XPG (3' incision) and XPF-ERCC1 (5' incision). Excision: Removal of the damaged oligonucleotide. DNA Synthesis: DNA polymerase δ/ε. Ligation: DNA ligase I or III. |

| Base Excision Repair (BER) | Oxidative DNA damage, such as the formation of 8-oxoguanine (8-oxoG), caused by reactive oxygen species (ROS) generated during 3-NBaP metabolism. | Damage Recognition and Base Removal: Specific DNA glycosylases (e.g., OGG1 for 8-oxoG) cleave the N-glycosidic bond, creating an AP site. AP Site Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone. End Processing and DNA Synthesis: DNA polymerase β fills the gap. Ligation: DNA ligase III/XRCC1 complex seals the nick. |

Investigation of Carcinogenic Potential and Tumorigenesis Mechanisms of 3 Nitrobenzo a Pyrene in Experimental Systems

Tumorigenicity Studies in Animal Models

The carcinogenic potential of 3-Nitrobenzo(a)pyrene (3-NBP) has been evaluated in various animal models, providing insights into its ability to initiate and promote tumor development. These studies are crucial for understanding the risk this environmental pollutant poses.

Studies utilizing neonatal mouse models, which are highly sensitive to chemical carcinogens, have been employed to assess the tumor-initiating capacity of 3-NBP. In one such bioassay, neonatal male B6C3F1 mice were administered 3-NBP intraperitoneally on days 1, 8, and 15 after birth and were subsequently evaluated for liver and lung tumors at 12 months of age. The results from this study indicated that 3-nitrobenzo[a]pyrene did not induce a statistically significant increase in the incidence of liver or lung tumors compared to the solvent control group. This suggests a lack of significant tumor-initiating activity in this specific experimental model under the tested conditions.

The carcinogenicity of 3-NBP has also been investigated in rat models. In a study using male F344/DuCrj rats, the tumorigenic action of 3-NBP was assessed following a single subcutaneous injection. The findings from this research characterized 3-NBP as a weak carcinogen. nih.gov At high doses of 2000 µg, tumors were observed in only one out of ten animals. nih.gov No tumors were observed at lower doses of 500 µg and 1000 µg. nih.gov The tumors that did develop were histologically identified as malignant fibrous histiocytomas, which are sarcomas originating from connective tissue. nih.gov

Comparative Tumorigenicity of this compound with Related Compounds and Isomers

To better understand the carcinogenic potency of 3-NBP, its tumorigenicity has been compared with its parent compound, benzo(a)pyrene (BaP), and other nitrated isomers.

In the F344/DuCrj rat model, 3-NBP demonstrated significantly weaker carcinogenic activity compared to BaP. For instance, while BaP induced tumors in 80% of rats at a dose of 1000 µg, 3-NBP only induced a tumor in 10% of the animals at a much higher dose of 2000 µg. nih.gov Similarly, 3,6-dinitrobenzo(a)pyrene (B141744) was found to be a potent carcinogen, inducing tumors in 70% of rats at a 1000 µg dose, further highlighting the weak carcinogenicity of the mono-nitrated 3-NBP in this model. nih.gov The study also compared 3-NBP with its isomer, 1-nitrobenzo(a)pyrene (B1208603) (1-NBP), which also showed weak carcinogenicity, inducing tumors in only one of ten rats at the 2000 µg dose. nih.gov In contrast, another isomer, 1,6-dinitrobenzo(a)pyrene, did not induce any tumors at the injection site. nih.gov

| Compound | Dose (µg) | Tumor Incidence (%) |

|---|---|---|

| This compound | 2000 | 10 |

| 1-Nitrobenzo(a)pyrene | 2000 | 10 |

| Benzo(a)pyrene (BaP) | 1000 | 80 |

| 3,6-Dinitrobenzo(a)pyrene | 1000 | 70 |

| 1,6-Dinitrobenzo(a)pyrene | Various | 0 |

In the neonatal B6C3F1 mouse bioassay, 3-NBP also showed a lack of significant tumorigenicity when compared to other nitro-PAHs. For example, 2-nitrobenzo(a)pyrene induced a high incidence of liver tumors (91-100%) in this model, as did the positive control, 6-nitrochrysene. This starkly contrasts with the absence of a significant increase in tumors observed with 3-NBP.

Elucidating Mechanisms of Carcinogenic Initiation at the Molecular Level

The initiation of cancer by chemical carcinogens like 3-NBP is a multi-step process that begins with metabolic activation and subsequent damage to cellular macromolecules, most importantly DNA. Research has identified multiple metabolic pathways for the activation of 3-NBP. These pathways are crucial as they convert the parent compound into reactive intermediates capable of binding to DNA to form adducts, which if not repaired, can lead to mutations and initiate carcinogenesis.

Two primary metabolic activation pathways for 3-NBP have been identified:

Nitroreduction: This pathway involves the reduction of the nitro group to form reactive intermediates. Under anaerobic conditions, rat liver microsomes metabolize 3-NBP to 3-amino-benzo(a)pyrene. nih.govnih.gov

Ring Oxidation: This pathway involves the oxidation of the aromatic ring system. Under aerobic conditions, microsomal metabolism yields 3-nitro-BaP trans-7,8-dihydrodiol and 3-nitro-BaP trans-9,10-dihydrodiol. nih.govnih.gov These dihydrodiols can be further metabolized to highly reactive diol epoxides.

A key finding is that the metabolites produced through these pathways, including 3-amino-BaP, 3-nitro-BaP trans-7,8-dihydrodiol, and 3-nitro-BaP trans-9,10-dihydrodiol, are all potent mutagens in the Salmonella typhimurium reversion assay, both with and without external metabolic activation. nih.govnih.gov This indicates that the in vitro metabolic processes for 3-NBP predominantly lead to activation rather than detoxification. nih.govnih.gov

The ultimate carcinogenic event is the formation of stable DNA adducts. It has been found that isomeric nitrobenzo(a)pyrenes can be activated to DNA-damaging derivatives through nitroreduction, ring-oxidation, or a combination of both pathways. oup.com The formation of these adducts represents a critical step in the molecular mechanism of carcinogenic initiation by 3-NBP.

In Vitro Cell Transformation Studies

Advanced Analytical Methodologies for the Detection and Quantification of 3 Nitrobenzo a Pyrene

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating 3-Nitrobenzo(a)pyrene from complex environmental matrices, thereby enabling its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), is commonly employed for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).

The retention of this compound in the column is influenced by its hydrophobicity and the composition of the mobile phase. Gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often used to achieve optimal separation of a wide range of PAHs and their nitrated derivatives. Detection is typically accomplished using diode array detectors (DAD) for UV-Vis absorbance or, for higher sensitivity and selectivity, fluorescence detectors. For enhanced specificity, HPLC is often coupled with mass spectrometry.

Table 1: Representative HPLC Parameters for Nitro-PAH Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of semi-volatile compounds like this compound, a high-temperature capillary column is required. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the inside of the capillary column.

A common stationary phase for the analysis of nitro-PAHs is a 5% phenyl-substituted methylpolysiloxane. This phase provides good selectivity for isomeric separation. The use of a temperature program, where the column temperature is gradually increased, is crucial for eluting compounds with a wide range of boiling points. The separated compounds are typically detected using a mass spectrometer (GC-MS), which provides both qualitative and quantitative information. Research has demonstrated the successful separation of 1-, 3-, and 6-Nitrobenzo(a)pyrene isomers using GC-MS with a 5% phenylmethylpolysiloxane column sfasu.edu.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | 5% Phenylmethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) sfasu.edu |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 280-300 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 320 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |

Mass Spectrometric Detection Methods

Mass spectrometry is an indispensable tool for the sensitive and selective detection of this compound, providing molecular weight and structural information. When coupled with chromatographic separation, it offers unparalleled analytical power.

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS)

Negative Ion Chemical Ionization is a soft ionization technique that is particularly well-suited for the analysis of electrophilic compounds like nitro-PAHs. In NICI, a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source, creating a plasma of reagent gas ions and thermal electrons. This compound, with its electron-withdrawing nitro group, readily captures a thermal electron to form a stable molecular anion ([M]⁻).

This process is highly selective for electronegative compounds, resulting in significantly reduced background noise and enhanced sensitivity compared to electron ionization. The fragmentation of the molecular anion is typically minimal, with the primary ion observed being the intact molecular anion. However, characteristic fragment ions corresponding to the loss of NO ([M-NO]⁻) and NO₂ ([M-NO₂]⁻) can also be observed, providing further structural confirmation. This high sensitivity and selectivity make NICI-MS an excellent choice for trace-level analysis of this compound in complex environmental samples nih.gov.

Table 3: Expected Ions in NICI-MS of this compound

| Ion | Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|

| [M]⁻ | 297 | Molecular Anion |

| [M-NO]⁻ | 267 | Fragment ion (loss of Nitric Oxide) |

| [M-NO₂]⁻ | 251 | Fragment ion (loss of Nitrogen Dioxide) |

Triple Quadrupole Mass Spectrometry (GC-QQQ-MS in MRM mode)

Gas Chromatography coupled with a Triple Quadrupole Mass Spectrometer (GC-QQQ-MS) operated in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for the quantification of target compounds in complex matrices gcms.cz. This technique significantly reduces chemical noise from co-eluting interfering compounds.

In MRM, the first quadrupole (Q1) is set to select the precursor ion of this compound (typically the molecular ion, m/z 297). This selected ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for a specific product ion that is characteristic of the fragmentation of the precursor ion. The transition from the precursor ion to the product ion is highly specific to the target analyte. This high degree of selectivity allows for the direct analysis of crude sample extracts with minimal cleanup, significantly improving sample throughput gcms.cz.

Table 4: Representative GC-QQQ-MS (MRM) Parameters for this compound

| Parameter | Value |

|---|---|

| Precursor Ion (Q1) | m/z 297 |

| Product Ion (Q3) | e.g., m/z 267 (corresponding to [M-NO]⁻) or m/z 251 (corresponding to [M-NO₂]⁻) |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Optimized for maximum product ion intensity |

Thermospray HPLC-Mass Spectrometry

Thermospray ionization is an older soft ionization technique that was developed as an interface between HPLC and mass spectrometry. In this method, the HPLC eluent is passed through a heated capillary, causing rapid vaporization of the solvent and the formation of a fine aerosol of charged droplets wikipedia.org. As the solvent evaporates from these droplets, ions of the analyte are released into the gas phase and are then analyzed by the mass spectrometer.

This technique is suitable for the analysis of non-volatile and thermally labile compounds directly from a liquid stream. While thermospray HPLC-MS has been applied to a variety of environmental contaminants, its specific application to the analysis of this compound is not extensively documented in recent scientific literature. The advent of more robust and sensitive interfaces such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has largely superseded the use of thermospray ionization for many applications. However, the principles of thermospray ionization suggest its potential applicability for the analysis of nitro-PAHs, particularly in situations where other ionization techniques may not be suitable.

Table 5: General Principles of Thermospray HPLC-MS for Analyte Ionization

| Feature | Description |

|---|---|

| Ionization Mechanism | Ion evaporation from charged droplets formed by rapid solvent vaporization. |

| Analyte Suitability | Non-volatile and thermally labile compounds. |

| Interface | Heated capillary vaporizer connecting HPLC to the mass spectrometer. |

| Typical Ions Observed | Primarily molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. |

Sample Preparation and Extraction Methodologies

The accurate detection and quantification of this compound in various environmental and biological matrices hinge on meticulous sample preparation and extraction. These initial steps are critical for isolating the target analyte from complex sample constituents that could interfere with subsequent analysis, thereby ensuring the reliability of the analytical results.

Microwave-Assisted Extraction

Microwave-Assisted Extraction (MAE) is an advanced technique utilized for the extraction of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) from solid matrices. This method employs microwave energy to heat the solvent and sample, which accelerates the extraction process. The primary advantages of MAE over traditional methods like Soxhlet extraction include significantly reduced extraction times (minutes versus hours) and lower solvent consumption. researchgate.net

The effectiveness of MAE is dependent on several key parameters, including the choice of solvent, extraction time, and temperature. For instance, in the extraction of PAHs and their nitrated derivatives from diesel particulate matter, a notoriously refractory matrix, pressurized MAE has been successfully optimized. researchgate.net Research has shown that pyridine (B92270) is a highly effective solvent due to its aromatic and basic characteristics. researchgate.net The extraction efficiency for heavy nitrated PAHs can be further improved by modifying the solvent system, such as adding a small percentage of acetic acid (1%) to pyridine. researchgate.net

Optimization of MAE parameters is typically achieved using a systematic approach, such as a second-order central composite design, to determine the ideal conditions for time, temperature, solvent volume, and composition. researchgate.net Studies have demonstrated that MAE can achieve quantitative extraction of two- to six-ring PAHs and their nitrated derivatives from spiked diesel soot surfaces. researchgate.net The technique has also been successfully applied to environmental matrices like pine needles and bark for the extraction of PAHs. nih.govresearchgate.net

Table 1: Optimized Parameters for Microwave-Assisted Extraction of Nitro-PAHs from Diesel Soot researchgate.net

| Parameter | Optimized Condition | Rationale/Observation |

|---|---|---|

| Solvent | Pyridine | Aromatic and basic character proved most successful for desorption. |

| Co-solvent for heavy Nitro-PAHs | 1% Acetic Acid in Pyridine | Enhanced extraction for heavy nitrated PAHs compared to basic co-solvents. |

| Co-solvent for other PAHs | 17% Diethylamine in Pyridine | Achieved complete desorption for a broader range of PAHs. |

Chromatographic Separation and Purification for Analytical Purity

Following extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds to achieve analytical purity before detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the separation of PAHs and their derivatives. diva-portal.org

HPLC, particularly in reversed-phase mode (RP-HPLC), is widely used for separating complex mixtures of PAHs. diva-portal.org A method developed to separate benzo(a)pyrene metabolites utilized a C18 reverse phase column with an acetonitrile/water gradient as the mobile phase, which successfully separated mono- and di-hydroxylated metabolites. nih.gov Similar principles are applied for the separation of nitro-PAHs. The choice of the stationary phase (e.g., C18, phenyl) and the optimization of the mobile phase gradient are critical for achieving the desired resolution between isomers and closely related compounds. diva-portal.orgnih.gov

For purification purposes, a clean-up step is often integrated after extraction and before the final chromatographic analysis. Solid-Phase Extraction (SPE) is a common technique used for this purpose. For instance, in the analysis of PAHs from pine tree extracts, SPE with alumina (B75360) cartridges was used as a clean-up procedure following MAE. nih.gov This step helps to remove interfering matrix components, leading to a cleaner extract and improving the performance and longevity of the analytical column. The ultimate goal is to obtain a purified fraction where this compound can be unequivocally identified and quantified, often by coupling the chromatographic system to a mass spectrometer (MS) or a fluorescence detector (FLD). rsc.orgresearchgate.net

Validation Parameters for Analytical Methods

Method validation is a crucial process that demonstrates an analytical method is suitable for its intended purpose. researchgate.netscispace.com According to International Council for Harmonisation (ICH) guidelines, key validation parameters include precision (repeatability), sensitivity, and limits of detection and quantification. researchgate.neteuropa.euscribd.com These parameters ensure that the method provides consistent, reliable, and accurate data for the analysis of this compound. researchgate.net

Repeatability (also termed intra-assay precision) refers to the precision of the method under the same operating conditions over a short interval of time. researchgate.netscribd.comikev.org It is typically expressed as the Relative Standard Deviation (RSD) of a series of measurements. scribd.com For example, in a highly sensitive method for quantifying urinary 3-hydroxybenzo[a]pyrene (a metabolite of benzo[a]pyrene), the relative within-day standard deviation was less than 3%, and the relative between-day standard deviation (intermediate precision) was less than 4%, indicating high repeatability. rsc.org Another study reported intra- and inter-day RSDs varying from 4.6% to 8.4% and 7.2% to 10.6%, respectively. rsc.org

Sensitivity of an analytical method is often demonstrated through its accuracy and precision across a specified range. europa.eu Accuracy is the closeness of the measured value to a true or accepted reference value, often reported as percent recovery. europa.euscribd.com Linearity, the ability to produce results directly proportional to the analyte concentration, is also a key indicator. europa.eu For a 3-hydroxybenzo[a]pyrene assay, linearity was established for concentrations from 0.4 to 74.5 pmol L⁻¹ (0.1 to 20 ng L⁻¹). rsc.org Another method showed good linearity in the range of 0.25–40.0 pg mL⁻¹ with a correlation coefficient (r²) of 0.9924. rsc.org

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ikev.org The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu These parameters are critical for trace analysis of compounds like this compound. Recent ultra-sensitive methods have achieved remarkably low limits. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for urinary 3-hydroxybenzo[a]pyrene reported an LLOQ of 50 pg/L. mdpi.com An even more sensitive method using gas chromatography-atmospheric pressure laser ionization-mass spectrometry (GC-APLI-MS) achieved an LOD of 0.6 pg/L and an LOQ of 1.8 pg/L. nih.govresearchgate.net

Table 2: Validation Parameters from Various Analytical Methods for Benzo(a)pyrene Derivatives

| Analytical Method | Analyte | LOD | LOQ | Repeatability (RSD%) | Source |

|---|---|---|---|---|---|

| LC-Fluorescence | 3-hydroxybenzo[a]pyrene | 0.07 pmol L⁻¹ (0.02 ng L⁻¹) | 0.2 pmol L⁻¹ (0.05 ng L⁻¹) | <3% (within-day) | rsc.org |

| LC-MS/MS | 3-hydroxybenzo[a]pyrene | 0.1 pg mL⁻¹ | 0.25 pg mL⁻¹ | 4.6% - 8.4% (intra-day) | rsc.org |

| GC-APLI-MS | 3-hydroxybenzo[a]pyrene | 0.6 pg/L | 1.8 pg/L | Not Specified | nih.govresearchgate.net |

| LC-MS/MS | 3-hydroxybenzo[a]pyrene | Not Specified | 50 pg/L | 5.0% - 4.6% (re-injection) | mdpi.com |

| ic-ELISA | Pyrene (B120774) & Benzo[a]pyrene (B130552) | 0.43 - 0.98 µg/L | Not Specified | <11.7% (CV) | mdpi.com |

Structure Activity Relationship Studies and Isomeric Comparisons of 3 Nitrobenzo a Pyrene

Influence of Nitro Group Position on Biological Activity

The location of the nitro functional group on the aromatic ring system is a critical determinant of the biological activity of nitrobenzo(a)pyrene isomers. Variations in the position of the nitro group can lead to substantial differences in their mutagenic and tumorigenic potential.

Comparative studies of 3-Nitrobenzo(a)pyrene (3-NBaP) with its isomers, 1-Nitrobenzo(a)pyrene (B1208603) (1-NBaP) and 6-Nitrobenzo(a)pyrene (6-NBaP), have revealed significant differences in their biological activities. Both 1-NBaP and 3-NBaP have been identified as direct-acting mutagens in Salmonella typhimurium tester strains TA98 and TA100, whereas 6-NBaP is not a direct-acting mutagen in these strains. nih.gov The mutagenic potency of these isomers varies, with 3-NBaP generally exhibiting stronger mutagenic effects than 1-NBaP, and both being considerably more potent than 6-NBaP, which is often described as a weak mutagen. nih.govresearchgate.net

In terms of tumorigenicity, studies involving subcutaneous injection in rats have shown that both 1-NBaP and 3-NBaP are weak carcinogens. nih.gov In contrast, 6-NBaP did not exhibit significant tumorigenic activity under the tested conditions. nih.govnih.gov The differing biological activities among these isomers are thought to be related to the ease of metabolic activation, particularly the nitroreduction process. nih.gov The extent of microbial nitroreduction has been observed in the order of 3-NBaP > 6-NBaP > 1-NBaP, suggesting that intestinal microflora nitroreductases have a high degree of substrate specificity. nih.gov

Comparative Mutagenicity of Nitrobenzo(a)pyrene Isomers

| Compound | Direct-Acting Mutagenicity (Salmonella typhimurium) | Tumorigenicity (Rat subcutaneous injection) |

|---|---|---|

| 1-Nitrobenzo(a)pyrene | Yes | Weak |

| This compound | Yes | Weak |

| 6-Nitrobenzo(a)pyrene | No | None observed |

Impact of Nitro Group Orientation and Conformation on Mutagenicity and Tumorigenicity

The spatial orientation of the nitro group relative to the plane of the aromatic rings is a crucial factor influencing the mutagenicity and tumorigenicity of nitro-PAHs. For a nitro-PAH to exert direct-acting mutagenicity, its nitro group must be metabolically reduced to a reactive electrophilic intermediate. The efficiency of this enzymatic reduction is affected by the orientation of the nitro group.

Nitro-PAHs with a nitro group oriented perpendicular or nearly perpendicular to the aromatic system generally show weak or no direct-acting mutagenicity. researchgate.netnih.gov This is because the enzymes responsible for nitroreduction may have difficulty accessing a sterically hindered, perpendicularly oriented nitro group. In the case of 6-Nitrobenzo(a)pyrene, the nitro group is forced into a perpendicular orientation to minimize steric hindrance, which is consistent with its weak mutagenic activity. nih.gov In contrast, the nitro groups in 1- and this compound are more coplanar with the aromatic rings, facilitating enzymatic reduction and contributing to their higher mutagenic potential.

Computational Chemistry Approaches in Structure-Activity Relationships

Computational chemistry provides valuable insights into the relationship between the molecular structure of this compound and its biological activity. Techniques such as Density Functional Theory (DFT) are employed to calculate molecular properties that can be correlated with experimental observations of mutagenicity and tumorigenicity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to the study of nitrobenzo(a)pyrene isomers to determine their equilibrium geometries and vibrational spectra. nih.govnih.gov These calculations help in understanding the stability and conformation of the molecules, including the orientation of the nitro group relative to the aromatic rings. The calculated infrared spectra from DFT can be compared with experimental data to confirm the molecular structure and predict the orientation of the nitro group, which is a key factor in determining potential toxicity. conicet.gov.ar

Several electronic properties of nitrobenzo(a)pyrene isomers, calculated using DFT, have been correlated with their biological activity. These properties include ionization potential (IP), electron affinity (EA), dipole moment (μ), and electronic polarizability (α). nih.gov

Studies have shown that the electron affinity (EA) of the isomers depends on the position of the nitro group, increasing from 6-NBaP to 1-NBaP and 3-NBaP. nih.govnih.gov A higher EA value is associated with a greater ease of accepting an electron, which is a critical step in the nitroreduction pathway that leads to metabolic activation. This is consistent with the higher mutagenic activity observed for 1- and 3-NBaP compared to 6-NBaP. nih.gov The dipole moment also varies among the isomers, with 1-NBaP and 3-NBaP having similar and higher values than 6-NBaP. nih.govnih.gov A larger dipole moment may facilitate stronger electrostatic and inductive interactions with the active sites of enzymes involved in the mutagenic process. nih.gov

Calculated Electronic Properties and Mutagenic Activity of Nitrobenzo(a)pyrene Isomers

| Compound | Electron Affinity (EA) | Dipole Moment (μ) | Observed Mutagenic Activity |

|---|---|---|---|

| 1-Nitrobenzo(a)pyrene | Higher | Higher | High |

| This compound | Higher | Higher | High |

| 6-Nitrobenzo(a)pyrene | Lower | Lower | Low/Weak |

Comparative Toxicological and Mechanistic Investigations with Other Nitrated Polycyclic Aromatic Hydrocarbons

The toxicological and mechanistic properties of this compound are often understood in the context of other nitrated PAHs. These comparative studies help to identify common mechanisms of action and factors that modulate toxicity within this class of compounds. For instance, the mutagenicity of this compound can be compared to that of other potent mutagens like 3-nitrobenzanthrone. nih.gov

The metabolic activation of nitro-PAHs through nitroreduction is a common pathway leading to the formation of DNA adducts and subsequent mutations. medicineinnovates.com However, the specific enzymes involved and the efficiency of this process can vary between different nitro-PAHs. The structural features of the parent PAH, the position of the nitro group, and the presence of other substituents all play a role in determining the ultimate toxicological outcome. medicineinnovates.com For example, dinitro-PAHs are often more potent mutagens and carcinogens than their mononitro counterparts, highlighting the influence of the number of nitro groups on biological activity. nih.gov Understanding these relationships is crucial for assessing the risk posed by complex mixtures of nitro-PAHs in the environment. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Academic Insights on 3-Nitrobenzo(a)pyrene

This compound (3-NBaP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) recognized as a potent mutagen and a significant environmental contaminant. researchgate.netnih.gov It is formed through the nitration of benzo(a)pyrene, a product of incomplete combustion of organic materials. nih.govwikipedia.orgnih.gov This process can occur in the atmosphere through reactions with nitrogen dioxide and hydroxyl radicals. epa.gov Academic research has firmly established that 3-NBaP requires metabolic activation to exert its genotoxic effects. tandfonline.comnih.gov

The bioactivation of 3-NBaP can proceed through two primary pathways:

Nitroreduction: The nitro group is reduced to a reactive N-hydroxy arylamine intermediate, which can then form adducts with DNA. nih.govnih.gov

Ring Oxidation: The aromatic ring system is oxidized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive electrophiles that readily bind to DNA. tandfonline.comnih.govnih.gov

A combination of both pathways, involving initial ring oxidation followed by nitroreduction, also leads to the formation of mutagenic metabolites. nih.gov A critical finding is the identification of specific DNA adducts resulting from these activation pathways. The reaction of the ultimate metabolites with DNA, particularly with guanine (B1146940) bases, leads to the formation of adducts such as 6-(deoxyguanosin-N²-yl)-3-amino-benzo[a]pyrene and 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P. nih.govnih.gov These adducts distort the DNA structure, leading to mutations and initiating the process of carcinogenesis. tandfonline.comresearchgate.net Its potent mutagenicity has been consistently demonstrated in bacterial assays, such as those using Salmonella typhimurium strains TA98 and TA100. nih.govnih.gov

| Pathway | Key Enzymes/Reactants | Reactive Intermediate | Resulting DNA Adduct Example |

|---|---|---|---|

| Nitroreduction | Nitroreductases (e.g., Xanthine (B1682287) Oxidase) | N-hydroxy-3-amino-B[a]P | 6-(deoxyguanosin-N²-yl)-3-amino-B[a]P nih.govnih.gov |

| Ring Oxidation | Cytochrome P450, Epoxide Hydrolase | 3-nitro-B[a]P trans-7,8-diol-anti-9,10-epoxide tandfonline.comnih.gov | 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P nih.govnih.gov |

Identification of Remaining Research Gaps in this compound Science

Despite significant progress, critical knowledge gaps remain in the scientific understanding of this compound. The majority of research has focused on its mutagenicity in bacterial systems and in vitro metabolic pathways. tandfonline.comoup.com There is a comparative scarcity of comprehensive in vivo carcinogenicity studies to fully characterize its tumorigenic potential and establish clear dose-response relationships in mammalian systems. nih.gov

The environmental fate and transport of 3-NBaP are also not fully characterized. While its presence in atmospheric particulate matter is documented, detailed data on its prevalence in other environmental compartments such as soil, water, and the food chain are limited. nih.govwho.intresearchgate.net Consequently, a comprehensive assessment of human exposure from various sources is currently lacking. The atmospheric lifetime, degradation products, and the factors influencing its persistence and transport are areas that require more in-depth investigation, similar to ongoing research on its parent compound, benzo(a)pyrene. copernicus.org

| Research Area | Identified Gap |

|---|---|

| Toxicology | Limited in vivo long-term carcinogenicity and tumorigenicity data. nih.gov |

| Metabolism | Quantitative contribution of different metabolic pathways to toxicity in humans is unclear. |

| Environmental Science | Lack of comprehensive data on concentrations in soil, water, and food. nih.govresearchgate.net |

| Human Exposure | Incomplete understanding of primary routes and levels of human exposure. |

| Atmospheric Chemistry | Insufficient data on atmospheric lifetime, transport, and full range of degradation products. copernicus.org |

Proposed Avenues for Future Academic Investigation and Methodological Advancement

Future research on this compound should be directed at filling the identified knowledge gaps through a multi-pronged approach, leveraging advanced methodologies.

Toxicological and Mechanistic Studies: There is a pressing need for long-term in vivo studies in animal models to definitively assess the carcinogenic potency of 3-NBaP and to understand its organ-specific effects. The application of "omics" technologies, such as transcriptomics and proteomics, could provide invaluable insights into the cellular responses to 3-NBaP exposure, revealing key pathways involved in its toxicity and detoxification. mdpi.com This would help in identifying sensitive biomarkers of exposure and effect.

Environmental Fate and Exposure Assessment: Future environmental studies should focus on the systematic monitoring of 3-NBaP in various environmental media beyond air, including soil, sediments, water, and foodstuffs. This will require the development of more sensitive and robust analytical methods for detecting and quantifying 3-NBaP and its metabolites in complex matrices. Advanced environmental fate modeling, incorporating factors like temperature and humidity, could better predict its global distribution and persistence, as has been proposed for benzo(a)pyrene. copernicus.org

Methodological Advancement: The synthesis of isotopically labeled 3-NBaP standards would facilitate more accurate quantification in environmental and biological samples. Furthermore, developing high-throughput screening methods could accelerate the toxicological evaluation of 3-NBaP and related nitro-PAHs. Investigating its biodegradation potential using microbial systems could also open up new avenues for bioremediation strategies for contaminated sites. mdpi.com A comprehensive approach combining these advanced research avenues will be crucial for developing a complete risk profile for this compound and for informing effective public health and environmental protection strategies.

常见问题

Basic: What analytical methods are recommended for detecting 3-Nitrobenzo(a)pyrene in complex biological matrices?

To detect 3-NBaP in biological or environmental samples, gas chromatography-mass spectrometry (GC/MS) coupled with negative ion chemical ionization (NICI) is widely used due to its sensitivity for nitro-PAHs . For structural confirmation, ¹H and ¹³C NMR spectroscopy (e.g., 500 MHz in CDCl₃) provides detailed molecular signatures, as demonstrated in the characterization of nitro-BaP isomers . Prior extraction and purification steps, such as solid-phase extraction (SPE) with silica gel columns, are critical to minimize matrix interference.

Basic: How does the position of the nitro group influence the mutagenic activity of Nitrobenzo(a)pyrene isomers?

The nitro group’s position (e.g., 1-, 3-, or 6-NBaP) significantly impacts mutagenicity. 3-NBaP exhibits higher direct-acting mutagenicity in Salmonella TA98 without metabolic activation compared to 1- or 6-NBaP, likely due to its ability to form stable DNA adducts via nitroreduction . In contrast,1-NBaP requires metabolic activation (e.g., liver S9 fractions) to generate reactive intermediates, highlighting regioselective metabolic pathways . Structural-activity relationship (SAR) studies suggest that the bay-region nitro substitution (as in 3-NBaP) enhances electrophilicity and DNA interaction .

Advanced: What experimental approaches are used to assess the phototoxicity of this compound?

Phototoxicity studies often involve UVA irradiation (315–400 nm) of 3-NBaP in lipid-rich systems (e.g., methyl linoleate) to quantify reactive oxygen species (ROS) and lipid peroxides. Key steps include:

- Dose-response design : Expose samples to incremental UVA doses (e.g., 7–21 J/cm²) and measure lipid peroxidation via UV-Vis spectroscopy (peak at 235 nm) .

- Control groups : Include dark controls and nitro-PAH-free samples to differentiate photo-induced vs. baseline oxidation .

- Mechanistic validation : Use radical scavengers (e.g., ascorbate) to confirm ROS-mediated pathways.

Advanced: How do metabolic activation systems affect the mutagenic potency of 3-NBaP in in vitro assays?

In Chinese hamster ovary (CHO) cells , 3-NBaP’s mutagenicity is amplified by rat hepatocyte-mediated activation , which facilitates nitroreduction to hydroxylamine intermediates . However, in Salmonella TA98, 3-NBaP shows S9-independent activity , suggesting direct DNA interaction . Experimental designs must specify activation conditions (e.g., Aroclor-induced S9 vs. hepatocytes) to avoid false negatives. Parallel assays with CYP450 inhibitors (e.g., α-naphthoflavone) can elucidate metabolic pathways .

Basic: What structural characterization techniques confirm the synthesis of this compound?

Synthetic validation requires:

- ¹H NMR : Confirm nitro group position via aromatic proton splitting patterns (e.g., distinct shifts at δ 8.5–9.0 ppm for 3-NBaP) .

- X-ray crystallography : Resolve spatial arrangement of the nitro substituent and fused rings, as applied in related nitro-PAH studies .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₂₀H₁₁NO₂) and isotopic patterns .

Advanced: What are the challenges in extrapolating carcinogenicity data from animal models to humans for 3-NBaP?

While IARC classifies benzo(a)pyrene (BaP) as carcinogenic based on multi-species animal data, 3-NBaP’s human risk remains inferred. Key challenges include:

- Species-specific metabolism : Rat hepatic nitroreductases may overactivate 3-NBaP compared to human isoforms .

- Dose extrapolation : Rodent studies use high doses; human environmental exposures are often lower and chronic.

- Biomarker limitations : DNA adducts in animal tissues (e.g., liver) may not correlate with human epithelial cell responses .

Integrated approaches combining in vitro human cell models, physiologically based pharmacokinetic (PBPK) modeling, and epidemiological surveillance are recommended .

Basic: How is 3-NBaP differentiated from its hydroxylated metabolite, 3-hydroxybenzo(a)pyrene?

Chromatographic separation (HPLC or GC) paired with UV/Vis detection distinguishes 3-NBaP (λmax ~340 nm) from its hydroxylated derivative (λmax ~380 nm) . Mass spectrometry further differentiates via molecular ion peaks (3-NBaP: m/z 297; 3-OH-BaP: m/z 268) . Metabolic studies using deuterated solvents in NMR can track hydroxylation pathways .

Advanced: What experimental designs address contradictory mutagenicity data across studies?

Discrepancies in mutagenicity data (e.g., TA98 vs. TA100 strain responses) arise from:

- Metabolic activation variability : Standardize S9 sources (e.g., pooled rat liver) and concentrations .

- Nitroreductase activity : Use isogenic Salmonella strains (e.g., TA98NR⁻, deficient in nitroreductase) to isolate activation mechanisms .

- Dose-range testing : Include sub-toxic concentrations to avoid false negatives from cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。